molecular formula C20H13Cl2FN4O B2406472 4-chloro-N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899952-87-5

4-chloro-N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B2406472
CAS RN: 899952-87-5
M. Wt: 415.25
InChI Key: SRVNRXNGZGQPGL-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name, which follows the IUPAC nomenclature. It contains a pyrazolo[3,4-b]pyridine core, which is a bicyclic compound containing a pyrazole ring fused with a pyridine ring . The compound also contains various substituents including chloro, fluoro, methyl, and phenyl groups .

Scientific Research Applications

Synthesis and Structural Analysis

Research on pyrazolo[3,4-b]pyridine derivatives, including compounds similar to 4-chloro-N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide, has been focused on their synthesis and structural characterization. Studies have explored the preparation of these compounds from various precursors, demonstrating the versatility of pyrazolo[3,4-b]pyridines as a scaffold for the development of new molecules. For instance, the synthesis of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines involves the reaction of 3-amino-5-arylpyrazoles with α-cyanochalcones, followed by NMR and X-ray diffraction studies to elucidate their structure and tautomeric preferences in solution and in crystalline form (Quiroga et al., 1999).

Anticancer and Anti-inflammatory Applications

Derivatives of pyrazolo[3,4-b]pyridine have been evaluated for their potential anticancer and anti-inflammatory activities. Novel pyrazolopyrimidines derivatives have been synthesized and assessed for their cytotoxicity against cancer cell lines and 5-lipoxygenase inhibition, highlighting the therapeutic potential of these compounds in oncology and inflammation (Rahmouni et al., 2016). This research underscores the importance of the pyrazolo[3,4-b]pyridine scaffold in the design of new drugs with potential anticancer and anti-inflammatory properties.

Drug Discovery and Development

The structural diversity and modification possibilities of pyrazolo[3,4-b]pyridine derivatives make them valuable in drug discovery and development. For example, the synthesis and biological evaluation of novel pyrazolopyrimidines as anticancer and anti-5-lipoxygenase agents illustrate the compound's utility in creating targeted therapies for cancer and inflammatory diseases. These studies involve the design, synthesis, and pharmacological testing of derivatives to identify compounds with significant biological activity and favorable physicochemical properties (Rahmouni et al., 2016).

Molecular Docking and Computational Studies

Further research into pyrazolo[3,4-b]pyridine derivatives includes computational studies and molecular docking to understand their interaction with biological targets. These approaches help identify binding affinities, functional groups crucial for activity, and potential mechanisms of action. This computational work complements experimental studies, guiding the optimization of compounds for enhanced biological activity and drug-likeness (Bodige et al., 2020).

properties

IUPAC Name

4-chloro-N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2FN4O/c1-11-17-18(22)14(20(28)25-12-7-8-16(23)15(21)9-12)10-24-19(17)27(26-11)13-5-3-2-4-6-13/h2-10H,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVNRXNGZGQPGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

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